6-chloro-2-methyl-N-pentylpyrimidin-4-amine
Overview
Description
6-chloro-2-methyl-N-pentylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse pharmacological activities. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, with its specific substitutions, holds potential for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common method starts with 2,4,6-trichloropyrimidine, which undergoes nucleophilic substitution reactions to introduce the desired substituents. The reaction conditions often include the use of bases like potassium tert-butoxide and solvents such as N-methylpyrrolidone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-chloro-2-methyl-N-pentylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Condensation Reactions: It can form more complex structures through condensation with other compounds.
Common reagents used in these reactions include bases like potassium tert-butoxide, oxidizing agents like TEMPO, and reducing agents such as hydrogen gas in the presence of a catalyst . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
6-chloro-2-methyl-N-pentylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of agrochemicals and materials science due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting anticancer effects . The exact pathways and molecular targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
6-chloro-2-methyl-N-pentylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
2,4,6-trichloropyrimidine: A precursor in the synthesis of various substituted pyrimidines.
4-aminobenzonitrile: Used in the synthesis of pyrimidine-based compounds with different pharmacological activities.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it suitable for targeted applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
6-chloro-2-methyl-N-pentylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c1-3-4-5-6-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZNETHYXMCTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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